1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene
1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene
Brand Name:
Vulcanchem
CAS No.:
62932-96-1
VCID:
VC0135329
InChI:
InChI=1S/C23H21NO4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3
SMILES:
CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Molecular Formula:
C23H21NO4
Molecular Weight:
375.4 g/mol
1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene
CAS No.: 62932-96-1
Cat. No.: VC0135329
Molecular Formula: C23H21NO4
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62932-96-1 |
|---|---|
| Molecular Formula | C23H21NO4 |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 4-(2-nitroprop-1-enyl)-1,2-bis(phenylmethoxy)benzene |
| Standard InChI | InChI=1S/C23H21NO4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
| Standard InChI Key | PEDOADQHWFZFKP-UHFFFAOYSA-N |
| SMILES | CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator